Product packaging for 3-(4-Bromophenyl)furan(Cat. No.:CAS No. 36381-94-9)

3-(4-Bromophenyl)furan

Cat. No.: B2511232
CAS No.: 36381-94-9
M. Wt: 223.069
InChI Key: SDKJDQLEFMMXET-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)furan is a chemical building block with the molecular formula C 10 H 7 BrO and a molecular weight of 223.07 g/mol . This compound features a furan ring linked to a 4-bromophenyl group, a structure that serves as a key intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this and related bromophenyl furan derivatives as core scaffolds for developing new therapeutic agents . Structural analogs of this compound, specifically furan-2-carboxamide derivatives, have demonstrated significant in vitro antibacterial activity against clinically challenging, drug-resistant bacteria . These include extensively drug-resistant (XDR) pathogens such as Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and methicillin-resistant Staphylococcus aureus (MRSA), which are on the WHO's priority pathogen list . The furan ring system is also a privileged structure in the design of potential antifungal agents and other biologically active molecules, making this compound a valuable starting point for hit-to-lead optimization campaigns in antibiotic discovery . This product is intended for research purposes in a controlled laboratory environment only. Safety Information: This compound is classified with the signal word "Warning" and has the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO B2511232 3-(4-Bromophenyl)furan CAS No. 36381-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKJDQLEFMMXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Bromophenyl Furan and Its Structural Analogues

Direct Arylation Approaches to Functionalized Furans

Direct C-H arylation has emerged as a powerful and atom-economical strategy for synthesizing arylated heterocycles. This approach avoids the pre-functionalization of the furan (B31954) ring (e.g., halogenation or conversion to an organometallic species), thereby shortening synthetic sequences. Palladium catalysis is central to many of these transformations.

Palladium-catalyzed direct arylation of furans with aryl bromides represents a significant advancement in C-C bond formation. These reactions typically involve the coupling of a furan derivative with an aryl bromide in the presence of a palladium catalyst, a ligand, and a base. While highly effective, the inherent reactivity of the furan ring often leads to arylation at the more electronically rich and sterically accessible C2 or C5 positions.

Research has demonstrated that a variety of palladium catalysts and ligands can promote this transformation. For instance, systems combining palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands have been successfully employed. The reaction tolerates a wide array of functional groups on the bromoarene partner, including electron-donating and electron-withdrawing substituents. However, for unsubstituted furan, achieving arylation at the C3 position is a considerable challenge due to the kinetic and thermodynamic preference for C2/C5 functionalization.

A representative set of conditions for the direct arylation of a furan derivative is shown in the table below.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosCsOPivDMAc140
[Pd(C₃H₅)Cl]₂TedicypNaOAcDMAc150
Pd(PPh₃)₄PPh₃KOAcDMAcReflux

This interactive table summarizes typical conditions used in palladium-catalyzed direct arylation of furan derivatives.

Controlling the regioselectivity of direct arylation to favor the C3 position of the furan core is a formidable synthetic challenge. The C-H bonds at the C2 and C5 positions are more acidic and generally more reactive in palladium-catalyzed cycles that proceed via a concerted metalation-deprotonation (CMD) mechanism. Consequently, direct C3 arylation of unsubstituted furan is rarely observed.

Strategies to overcome this challenge often rely on the use of directing groups. A directing group is a functional group pre-installed on the furan ring that coordinates to the metal catalyst, positioning it in proximity to a specific C-H bond and overriding the inherent reactivity of the heterocycle. For instance, a hydroxymethyl group placed at the C3 position has been shown to be a powerful directing group for controlling regioselective direct arylation at the adjacent C2 position. This approach, while not a direct C3 arylation, provides a reliable route to 2,3-disubstituted furans, which can be precursors to the desired 3-aryl furan structure through subsequent chemical modifications.

The development of catalyst systems that can intrinsically favor the β-positions (C3/C4) of five-membered heteroarenes over the α-positions (C2/C5) is an active area of research. While success has been demonstrated for other heterocycles like pyrroles through catalyst control, achieving general and direct C3 arylation of furans remains a significant goal.

The mechanism of palladium-catalyzed direct C-H arylation of furan derivatives is widely believed to proceed through a catalytic cycle involving a concerted metalation-deprotonation (CMD) pathway. This mechanism is considered more likely than alternatives involving electrophilic palladation, especially for electron-rich heterocycles like furan.

The proposed catalytic cycle typically begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) species, forming a Pd(II)-aryl intermediate. This is followed by the key C-H activation step. The furan substrate coordinates to the Pd(II) complex, and a base (often a carboxylate, such as pivalate (B1233124) or acetate) assists in the cleavage of the C-H bond. In the CMD transition state, the base removes the proton while the palladium metal center coordinates to the carbon, forming a palladacycle intermediate. The final step is reductive elimination from this intermediate, which forms the C-C bond of the arylated furan product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The carboxylate base plays a crucial role, not only as a proton shuttle in the deprotonation step but also by participating in the catalytically active complex.

Cross-Coupling Reactions for C-C Bond Formation

Traditional cross-coupling reactions provide robust and highly reliable methods for the synthesis of 3-aryl furans. These reactions involve the coupling of a pre-functionalized furan (e.g., a 3-halofuran or a 3-furyl organometallic reagent) with a functionalized aryl partner.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

To synthesize 3-(4-Bromophenyl)furan, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of 3-furylboronic acid (or its derivatives) with 1,4-dibromobenzene (B42075). This approach requires careful control of stoichiometry to favor mono-arylation.

Coupling of a 3-halofuran (e.g., 3-bromofuran (B129083) or 3-iodofuran) with 4-bromophenylboronic acid. This is often the more practical and controlled approach.

Potassium heteroaryltrifluoroborates, such as potassium furan-3-yltrifluoroborate, have been shown to be excellent coupling partners, offering enhanced stability compared to the corresponding boronic acids. The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable ligand, often a bulky electron-rich phosphine.

Furan ReagentAryl ReagentCatalyst / LigandBaseSolvent
3-Furylboronic Acid1,4-DibromobenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O
3-Bromofuran4-Bromophenylboronic AcidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O
Potassium Furan-3-yltrifluoroborate1-Bromo-4-iodobenzenePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O

This interactive table outlines common reactant pairings and conditions for the Suzuki-Miyaura synthesis of 3-aryl furans.

Besides the Suzuki-Miyaura reaction, several other transition-metal-catalyzed cross-coupling methodologies are effective for the arylation of furans.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. For the synthesis of this compound, this could involve the reaction of 3-(tributylstannyl)furan with 1,4-dibromobenzene or the coupling of 3-bromofuran with (4-bromophenyl)tributylstannane. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron or tin counterparts. The synthesis could be achieved by coupling a 3-halofuran with a (4-bromophenyl)zinc halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The high reactivity of organozinc reagents allows for reactions to proceed under mild conditions, often at room temperature. wikipedia.org

Hiyama Coupling: The Hiyama coupling employs organosilicon compounds, which are activated by a fluoride (B91410) source (like TBAF) or under basic conditions. organic-chemistry.org A potential route would be the palladium-catalyzed reaction between a 3-halofuran and a (4-bromophenyl)silane derivative (e.g., (4-bromophenyl)trimethoxysilane). Organosilanes are appealing due to their low toxicity, stability, and environmental friendliness. organic-chemistry.orgwikipedia.org

Each of these methods offers a viable pathway to 3-aryl furans, with the choice of reaction often depending on factors such as substrate availability, functional group compatibility, and concerns regarding reagent toxicity.

Multi-Component and Cascade Reaction Pathways

Cascade reactions, wherein a series of intramolecular transformations occur in a single synthetic operation, and multi-component reactions, which involve the coming together of three or more reactants in a single pot, offer elegant and efficient avenues for the construction of complex molecular architectures from simple precursors. These approaches are highly valued for their atom and step economy, contributing to more sustainable synthetic practices.

Organocatalytic Cascade Reactions Leading to Furan-Fused Systems

Organocatalysis has emerged as a powerful tool in modern organic synthesis, providing an alternative to traditional metal-based catalysts. Enantioselective organocatalytic cascade reactions have been successfully employed in the synthesis of furan-containing systems. A notable example involves a one-pot cascade reaction commencing with the epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist-Bénary reaction with 1,3-dicarbonyl compounds. acs.org This methodology facilitates the stereoselective synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans.

While not directly yielding furan-fused systems in all instances, these organocatalytic cascades establish key substituted furan intermediates that can undergo subsequent cyclization to form fused-ring structures. For instance, the strategic placement of functional groups on the furan ring and its substituents allows for intramolecular reactions, leading to the formation of benzofuran (B130515) and other furan-fused heterocyclic systems. researchgate.net The principles of trienamine activation in organocatalysis have also opened new avenues for the synthesis of complex polycyclic structures derived from furan precursors. mdpi.com

Annulation Strategies for Furan Ring Construction

Annulation, the formation of a new ring onto a pre-existing molecule, is a cornerstone of heterocyclic synthesis. Various metal-catalyzed annulation strategies have been developed for the construction of the furan ring, offering access to a wide range of substitution patterns.

Transition Metal-Catalyzed Annulations:

Ruthenium-Catalyzed Annulation: Ruthenium(II) catalysts have been shown to efficiently promote the oxidative annulation of ethyl 3-oxo-3-phenylpropanoates with internal alkynes. This method provides a novel pathway to polysubstituted furans.

Rhodium-Catalyzed Annulation: Rhodium catalysts are effective in the [4+1] annulation of α,β-unsaturated ketones with vinyl diazoacetates, leading to the formation of highly substituted furans.

Palladium-Catalyzed Annulation: Palladium-catalyzed processes, such as the annulation of o-alkynylphenols with aryl halides, provide a direct route to 2,3-diarylbenzo[b]furans. nih.gov Additionally, palladium-catalyzed C-H activation followed by alkene insertion and annulation of 1,3-dicarbonyl compounds offers a pathway to furan derivatives. rsc.org

Copper-Catalyzed Annulation: Copper-mediated annulation of alkyl ketones with β-nitrostyrenes or α,β-unsaturated carboxylic acids allows for the regioselective synthesis of multisubstituted furans. organic-chemistry.orgdntb.gov.ua A formal [3+2]-cycloaddition of copper-allenylidenes with 3-oxo-3-arylpropanenitriles has also been developed for the synthesis of tetrasubstituted furans. researchgate.net

These annulation strategies provide a powerful toolkit for the synthesis of 3-arylfurans and their fused analogues, with the choice of catalyst and reaction partners dictating the final substitution pattern.

Derivatization and Functional Group Interconversion Strategies

The synthesis of this compound can also be achieved through the derivatization of pre-formed furan rings or the transformation of acyclic precursors that already contain the necessary carbon framework.

Synthesis from Precursor Molecules (e.g., Furanones, Chalcones)

From Furanones: 3-Aryl-2(5H)-furanones are versatile precursors for the synthesis of 3-arylfurans. For instance, 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one can be synthesized and subsequently modified. researchgate.net Reduction of the furanone carbonyl group and subsequent dehydration can lead to the formation of the corresponding this compound.

From Chalcones: Chalcones, or α,β-unsaturated ketones, are readily accessible starting materials for the synthesis of a variety of heterocyclic compounds, including furans. The synthesis of a chalcone (B49325) bearing a 4-bromophenyl group, such as 1-phenyl-3-(4-bromophenyl)prop-2-en-1-one, can be achieved through a Claisen-Schmidt condensation of 4-bromobenzaldehyde (B125591) and acetophenone. odinity.com This chalcone can then be converted to a 1,4-dicarbonyl compound, a classic precursor for the Paal-Knorr furan synthesis, which upon acid-catalyzed cyclization and dehydration, would yield the desired this compound.

PrecursorReagents and ConditionsProduct
4-Bromobenzaldehyde, AcetophenoneNaOH, Ethanol (B145695)1-Phenyl-3-(4-bromophenyl)prop-2-en-1-one
1-Phenyl-3-(4-bromophenyl)prop-2-en-1-one1. Epoxidation (e.g., m-CPBA) 2. Acid-catalyzed rearrangement1-(4-Bromophenyl)-4-phenyl-1,4-dione
1-(4-Bromophenyl)-4-phenyl-1,4-dioneAcid catalyst (e.g., H₂SO₄, TsOH), Heat3-(4-Bromophenyl)-2-phenylfuran

Table 1: Illustrative synthetic pathway from a chalcone precursor to a 3-arylfuran.

Bromine Functionalization for Further Synthetic Transformations

The introduction of a bromine atom onto the phenyl ring of a 3-phenylfuran (B80758) precursor is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution. The furan ring is generally more susceptible to electrophilic attack than the phenyl ring. Therefore, direct bromination of 3-phenylfuran would likely result in bromination of the furan ring.

A more effective strategy involves the synthesis of a precursor that already contains the 4-bromophenyl moiety, as described in the chalcone synthesis approach. Alternatively, if starting with 3-phenylfuran, protecting the furan ring prior to bromination of the phenyl ring might be necessary. However, the most direct route involves starting with a brominated precursor.

For instance, the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine demonstrates the use of 4-bromoaniline (B143363) as a readily available starting material to introduce the 4-bromophenyl group. researchgate.net This highlights a common strategy where the desired halogenated aryl group is incorporated early in the synthetic sequence.

Mechanistic Investigations and Reactivity Profiles of 3 4 Bromophenyl Furan

Elucidation of Reaction Mechanisms in Furan (B31954) Functionalization

The furan ring, a five-membered aromatic heterocycle, exhibits a rich and complex reactivity profile. The presence of an oxygen atom within the ring imparts a high π-electron density, making it significantly more reactive than benzene (B151609) towards electrophilic substitution. quora.com The functionalization of furan derivatives, such as 3-(4-Bromophenyl)furan, is a subject of considerable interest in synthetic chemistry. Understanding the underlying reaction mechanisms is crucial for controlling the outcomes of these transformations. The nature of the substituent at the 3-position, in this case, a 4-bromophenyl group, plays a pivotal role in modulating the electronic and steric properties of the furan core, thereby influencing its reaction pathways.

Furan and its derivatives are well-known to participate as the diene component in Diels-Alder, or [4+2] cycloaddition, reactions. quora.comquimicaorganica.org These reactions provide a powerful tool for the synthesis of complex polycyclic systems. The generally accepted mechanism for the Diels-Alder reaction is a concerted pericyclic process, where the new sigma bonds between the diene and the dienophile are formed simultaneously in a single transition state. This pathway is favored due to the principles of orbital symmetry conservation.

However, the low aromaticity of the furan ring compared to benzene allows it to readily engage in such cycloadditions that temporarily disrupt the aromatic system. quimicaorganica.org While the concerted pathway is predominant, stepwise mechanisms involving diradical or zwitterionic intermediates have been considered, particularly with highly polarized or radical-stabilizing dienophiles. For this compound, the substituent is unlikely to dramatically alter the preference for a concerted mechanism in typical Diels-Alder reactions. The 4-bromophenyl group does not inherently promote radical or ionic intermediates under thermal cycloaddition conditions. The reaction of furan with dienophiles typically leads to the formation of oxabicycloheptane derivatives. quora.com

Furan can also participate in other types of cycloadditions, such as [4+3] cycloadditions with oxyallyl cations and 1,3-dipolar cycloadditions. quora.comquimicaorganica.orgnih.gov The mechanisms of these reactions can be more complex and may involve stepwise pathways. The specific influence of the 3-(4-bromophenyl) substituent on these alternative cycloaddition pathways would depend on the nature of the reacting partner and the reaction conditions.

The furan ring is characterized by its π-excessive nature, which makes it highly nucleophilic and susceptible to electrophilic attack. quora.com The oxygen heteroatom donates one of its lone pairs of electrons to the π-system, increasing the electron density on the ring carbons. quora.com This increased electron density leads to a higher reactivity towards electrophiles compared to benzene. quora.com

Despite the deactivating influence of the bromophenyl group, the furan ring in this compound retains its fundamental nucleophilic character and will readily undergo electrophilic substitution reactions such as nitration, halogenation, and acylation, albeit potentially requiring slightly harsher conditions than furan itself. pharmaguideline.com

While furan's primary character is nucleophilic, the furan ring itself is generally unreactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. imperial.ac.uk The presence of the 4-bromophenyl group is not sufficient to promote nucleophilic attack on the furan ring carbons. However, the bromine atom on the phenyl ring can be a site for nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions.

Catalysis plays a crucial role in the functionalization of furans, offering control over regioselectivity and enabling reactions that are otherwise difficult to achieve. nih.gov Transition metal catalysis, particularly with palladium, has become an indispensable tool for the arylation of furan derivatives via C-H bond activation. rsc.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction pathway and the position of functionalization on the furan ring. nih.govmdpi.com

For a 3-substituted furan like this compound, direct arylation reactions can be directed to either the C2 or C5 position. The regiochemical outcome is often dictated by the catalytic system employed. For instance, different palladium catalysts with specific phosphine (B1218219) ligands can exhibit preferences for one position over the other. rsc.org Mechanistically, these reactions are thought to proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition and reductive elimination cycles. The catalyst's electronic and steric properties influence the stability of the intermediates in these pathways, thereby controlling the regioselectivity.

In addition to palladium, other transition metals like rhodium have been used for the C-H arylation of heteroarenes, including furans. acs.org The choice of metal can lead to different regiochemical outcomes, highlighting the importance of the catalyst in directing the reaction pathway. For example, certain rhodium catalysts have been shown to favor β-arylation of some heterocycles, a selectivity that is often challenging to achieve. acs.org

The table below summarizes the influence of different catalytic systems on the arylation of furan derivatives.

Catalyst SystemReaction TypeTypical RegioselectivityMechanistic Considerations
Pd(OAc)₂ / PPh₃Direct ArylationC2/C5Oxidative addition/reductive elimination cycles.
Pd(OAc)₂ / bulky phosphine ligandsDirect ArylationCan be tuned for C2 or C5Steric hindrance from the ligand can direct the catalyst to the less hindered position.
Rhodium complexesDirect ArylationCan favor β-positions (C3/C4) in some heterocyclesMay proceed through different intermediates than palladium-catalyzed reactions.
Lewis/Brønsted AcidsElectrophilic SubstitutionC2/C5Activation of the electrophile, stabilization of cationic intermediates.

Regioselectivity in Arylation of the Furan Ring

The arylation of the furan ring is a key transformation for the synthesis of more complex molecules. In this compound, the C2, C3, and C5 positions are available for substitution (C4 is also available but generally less reactive). The regioselectivity of arylation is governed by a combination of factors, including the inherent reactivity of the furan ring positions and the influence of the existing substituent.

In general, electrophilic substitution and direct arylation reactions on the furan ring preferentially occur at the α-positions (C2 and C5). imperial.ac.ukpearson.com This preference is due to the greater ability of the oxygen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction when the attack is at an α-position. The positive charge in the intermediate can be delocalized onto the oxygen atom through resonance, which is not possible when the attack is at a β-position (C3 or C4).

For this compound, the C3 position is already occupied. Therefore, arylation is expected to occur at either the C2 or C5 position. The C4 position is generally much less reactive towards electrophilic attack. The choice between the C2 and C5 positions will be determined by the interplay of steric and electronic effects of the 3-(4-bromophenyl) group. In many palladium-catalyzed direct arylations of 3-substituted furans, a mixture of C2 and C5 arylated products is often obtained, with the ratio depending on the specific reaction conditions and the nature of the substituent. rsc.org

The regiochemical outcome of the arylation of this compound is a direct consequence of the steric and electronic effects exerted by the 3-(4-bromophenyl) substituent.

Steric Effects: The 4-bromophenyl group is sterically demanding. Its presence at the C3 position will create steric hindrance for an incoming electrophile or catalytic species at the adjacent C2 position. This steric clash would be expected to favor arylation at the more accessible and less hindered C5 position. The magnitude of this steric effect can be influenced by the size of the arylating agent and the ligands on the metal catalyst in the case of direct arylation. mdpi.com

Electronic Effects: The 4-bromophenyl group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This deactivation is felt at all positions of the ring, but the relative reactivity of the C2 and C5 positions is still governed by the stabilizing effect of the oxygen atom. The inductive withdrawal of electrons by the bromophenyl group will decrease the electron density at the adjacent C2 position more significantly than at the more distant C5 position. This electronic effect would also favor substitution at the C5 position.

The interplay of these effects is summarized in the table below.

EffectInfluence on C2 ArylationInfluence on C5 ArylationPredicted Major Product
Steric Hindered due to proximity to the bulky 4-bromophenyl group.Less hindered, more accessible.C5-arylated product
Electronic Deactivated by the electron-withdrawing 4-bromophenyl group.Less deactivated due to greater distance from the substituent.C5-arylated product

Based on both steric and electronic considerations, it is predicted that the arylation of this compound would predominantly occur at the C5 position. However, the actual product distribution can be highly dependent on the specific reaction conditions, and in some cases, the C2-arylated product may be formed in significant amounts or even as the major product, particularly if a directing group effect is at play or if the catalytic system has a strong intrinsic preference for the C2 position. rsc.org

Reactivity of the Aryl Bromide Moiety

The reactivity of this compound is characterized by the distinct functionalities of its two core components: the aryl bromide group and the furan ring. The aryl bromide moiety primarily engages in reactions typical of halogenated aromatic compounds, serving as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Halogen Dance Reactions and Halogen-Metal Exchange

The bromine atom on the phenyl ring of this compound is susceptible to two important transformations: halogen-metal exchange and the potential for halogen dance reactions.

Halogen-Metal Exchange: This is a fundamental reaction in organometallic chemistry where the bromine atom is swapped with a metal, most commonly lithium. wikipedia.org This exchange converts the relatively unreactive aryl bromide into a highly nucleophilic organometallic species. The reaction is typically fast and is influenced by the stability of the resulting carbanion intermediate. wikipedia.org For this compound, treatment with an organolithium reagent like n-butyllithium would lead to the formation of 3-(4-lithiophenyl)furan. This lithiated intermediate is a powerful synthetic tool, ready to react with a variety of electrophiles to introduce new functional groups at the 4-position of the phenyl ring. The general process is a cornerstone for creating more complex molecules from aryl halides. ias.ac.in

Halogen Dance Reactions: Also known as base-catalyzed halogen migration, the halogen dance (HD) is a rearrangement reaction that can occur in aryl halides upon treatment with strong bases, such as lithium dialkylamides. imperial.ac.ukscribd.com This reaction allows for the functionalization of aromatic positions that might otherwise be difficult to access. clockss.org While specific studies on this compound are not prevalent, the general mechanism involves deprotonation of an aromatic proton, followed by a sequence of steps that result in the migration of the halogen to a different position on the ring. imperial.ac.uk The final position of the halogen is often determined by the thermodynamic stability of the intermediate organometallic species. scribd.comias.ac.in In principle, under strong basic conditions, the bromine on the phenyl ring could migrate to an adjacent position, although this is less common for simple bromobenzenes compared to more complex heterocyclic systems. imperial.ac.uk

Reaction TypeTypical ReagentProductKey Feature
Halogen-Metal Exchangen-Butyllithium3-(4-Lithiophenyl)furanFormation of a nucleophilic aryl-lithium species. wikipedia.org
Halogen DanceLithium diisopropylamide (LDA)Isomeric (bromophenyl)furanMigration of the bromine atom to a different position on the phenyl ring. imperial.ac.uk

Reactivity as an Electrophilic Partner in Cross-Coupling

The carbon-bromine bond in this compound allows it to act as an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

In these processes, a transition metal catalyst, most commonly palladium, facilitates the reaction between the aryl bromide (the electrophile) and an organometallic nucleophile. acs.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction of this compound in Suzuki, Stille, Hiyama, or Negishi couplings would result in the formation of a new bond at the 4-position of the phenyl ring, replacing the bromine atom. researchgate.netnih.gov

For instance, in a Suzuki coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The versatility of these methods allows for the introduction of a vast range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Coupling ReactionNucleophilic PartnerCatalyst System (Typical)Product Type
Suzuki CouplingOrganoboronic acid/esterPd(PPh₃)₄ + BaseBiaryl or Aryl-Alkenyl/Alkyl Compound
Stille CouplingOrganostannanePd(PPh₃)₄Biaryl or Aryl-Alkenyl/Alkyl Compound
Hiyama CouplingOrganosilanePd Catalyst + Fluoride (B91410) SourceBiaryl or Aryl-Alkenyl/Alkyl Compound nih.gov
Negishi CouplingOrganozinc reagentPd or Ni CatalystBiaryl or Aryl-Alkenyl/Alkyl Compound
Heck CouplingAlkenePd Catalyst + BaseAryl-Substituted Alkene

Reactivity of the Furan Heterocyclic System

The furan ring in this compound possesses its own distinct reactivity, primarily governed by its aromatic character and electron-rich nature. It can participate in cycloaddition reactions and is susceptible to both oxidation and reduction, which can lead to ring-opening or saturation.

Diels-Alder Cycloaddition Reactivity and Polymerization Tendencies

Diels-Alder Reactivity: Furan can act as a diene in [4+2] Diels-Alder cycloaddition reactions. However, compared to more reactive dienes like cyclopentadiene, furan is less reactive. researchgate.netrsc.org The aromaticity of the furan ring must be overcome for the reaction to proceed, and the resulting cycloadducts can often undergo a retro-Diels-Alder reaction, reverting to the starting materials. The reactivity of the furan ring is sensitive to the electronic nature of its substituents. Electron-donating groups tend to increase the reactivity of the furan as a diene, while electron-withdrawing groups decrease it. researchgate.netrsc.org In this compound, the aryl substituent's electronic effect will influence the furan's propensity to engage in cycloadditions. The reaction typically yields an oxygen-bridged cyclohexene (B86901) derivative.

Polymerization Tendencies: Furans, particularly when activated by electrophiles or acidic conditions, can be prone to polymerization. The electron-rich nature of the ring makes it susceptible to attack, initiating a chain reaction that leads to the formation of polymeric materials, often referred to as humins. researchgate.net Furthermore, certain furan-containing diacetylenes have been shown to undergo topochemical polymerization to form polydiacetylenes. mdpi.com While simple 3-aryl-furans are not typically used as monomers, their stability can be compromised under harsh acidic or oxidative conditions, potentially leading to oligomeric or polymeric side products.

Oxidation and Reduction Pathways of the Furan Ring

Oxidation: The furan ring is sensitive to various oxidizing agents. nih.gov Oxidation can lead to a range of products depending on the conditions. researchgate.net A common outcome is the loss of aromaticity and ring opening. For example, oxidation of 2-substituted furans with reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) can convert the furan into a 4-oxo-2-alkenoic acid. acs.org Vapor-phase catalytic oxidation over vanadium-based catalysts can transform furans into maleic anhydride. researchgate.net The presence of the aryl substituent at the 3-position will influence the regioselectivity and outcome of the oxidation process.

Reduction: The catalytic hydrogenation of the furan ring to form a tetrahydrofuran (B95107) ring can be challenging. Often, the conditions required for ring saturation also promote ring cleavage (hydrogenolysis). The chemoselective reduction of other functional groups in the presence of a furan ring requires mild and specific reagents. For instance, the reduction of a double bond conjugated to a furan ring can be achieved using reagents like 2-phenylbenzimidazoline, which avoids saturation of the sensitive heterocyclic moiety. nih.gov Simple furans are generally not reduced to tetrahydrofurans without the risk of ring opening.

Reaction TypeTypical Reagent/ConditionPotential ProductKey Feature
Diels-Alder CycloadditionMaleic anhydrideOxygen-bridged cycloadductFuran acts as a 4π diene component. acs.org
OxidationNBS, NaClO₂Ring-opened oxo-alkenoic acidLoss of furan aromaticity. acs.org
ReductionCatalytic Hydrogenation (e.g., H₂/Pd)Tetrahydrofuran derivative or ring-opened productsRisk of hydrogenolysis and ring cleavage.

Computational and Theoretical Chemistry of 3 4 Bromophenyl Furan

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular and electronic properties of organic compounds like 3-(4-bromophenyl)furan.

Optimization of Molecular Geometries and Conformational Landscapes

A study on 4'-substituted neutral/protonated furfurylidenanilines and trans-styrylfurans using DFT methods has shown that the equilibrium geometry is sensitive to substituent effects. researchgate.net For this compound, the bromine atom, being an electron-withdrawing group, could influence the electronic distribution and, consequently, the preferred dihedral angle. The final equilibrium geometry would be a compromise between these electronic and steric effects. A systematic scan of the potential energy surface as a function of the dihedral angle would be necessary to identify the global minimum energy conformation and any other local minima, as well as the energy barriers separating them.

Table 1: Representative Conformational Data for an Analogous Aryl-Furan System

ParameterValueReference Compound
Dihedral Angle (Ring-Ring)~30-40°Biphenyl (B1667301) (in gas phase)
Rotational Energy Barrier~2-5 kcal/molBiphenyl

Note: Data for biphenyl is provided as an analogue to illustrate the expected range of values for the rotational barrier and dihedral angle in aryl-aromatic systems.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical organic chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, which is characteristic of many furan derivatives. The LUMO, on the other hand, would likely have significant contributions from both the furan and the bromophenyl rings, with potential for localization on the carbon-bromine bond.

While specific FMO data for this compound is not available, a study on a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, calculated using DFT at the B3LYP/6-31G(d,p) level of theory, provides valuable insight. acadpubl.eu The HOMO and LUMO energies for this molecule were found to be -5.2822 eV and -1.2715 eV, respectively, resulting in a HOMO-LUMO gap of 4.0106 eV. acadpubl.eu These values suggest that the molecule has a considerable degree of stability. For this compound, similar values can be anticipated, with the bromine substituent potentially lowering the LUMO energy slightly due to its electron-withdrawing nature.

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Aryl-Furan Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
HOMO-LUMO Gap4.0106

Source: Data for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu

The distribution of the HOMO and LUMO can also predict the regioselectivity of chemical reactions. For electrophilic attack, the reaction is expected to occur at the position on the furan ring with the highest HOMO coefficient. For nucleophilic attack, the site with the largest LUMO coefficient would be the most reactive.

Calculation of Activation Energies and Reaction Energy Profiles

DFT calculations are instrumental in elucidating reaction mechanisms by determining the activation energies and reaction energy profiles of chemical transformations. For this compound, several types of reactions could be investigated, including electrophilic substitution on the furan ring, which is a characteristic reaction of furans.

Theoretical studies on the reactions of furan derivatives provide a framework for understanding the potential reactivity of this compound. For example, DFT calculations on the hydrogenation and ring-opening of furan on a palladium surface have detailed the reaction energies and energy barriers for various steps. rsc.org Similarly, the mechanism of [8+2] cycloaddition reactions between dienylfurans and activated alkynes has been investigated using DFT, revealing stepwise pathways. pku.edu.cn

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational dynamics and stability of molecular systems.

Conformational Dynamics and Stability of Aryl Furan Systems

MD simulations can be employed to explore the conformational dynamics of this compound in various environments, such as in the gas phase or in a solvent. These simulations would reveal the time-dependent fluctuations in the dihedral angle between the furan and bromophenyl rings, providing a dynamic picture of the molecule's conformational landscape.

While specific MD studies on this compound are lacking, research on the conformational dynamics of biphenyl, a structurally related molecule, offers valuable parallels. MD simulations of solid biphenyl have shown that the torsional twist of the phenyl rings is a key dynamic feature. tandfonline.comtandfonline.com These simulations revealed that at low temperatures, a phase transition is associated with the ordering of the torsion angles, with some molecules adopting a low torsion angle and others a higher one. tandfonline.com

For this compound, an MD simulation would likely show significant torsional motion around the C-C bond connecting the two rings. The simulation could quantify the population of different conformational states and the rate of interconversion between them. The stability of the aryl furan system could be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation would exhibit relatively small fluctuations in its structure.

Protein-Ligand Interaction Modeling (Excluding Pharmacological Aspects)

Molecular docking and MD simulations are powerful tools for modeling the interaction of small molecules with proteins. While excluding pharmacological aspects, these methods can be used to study the fundamental principles of molecular recognition between this compound and a protein binding site.

A docking study would involve computationally placing this compound into the binding pocket of a protein and scoring the different poses to predict the most favorable binding mode. The interactions driving the binding could then be analyzed, which for this compound would likely include:

Hydrophobic interactions: between the aromatic rings of the ligand and nonpolar amino acid residues in the protein.

π-π stacking: between the furan or phenyl ring and the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A study on the interaction of bromo-noscapine with bovine serum albumin utilized computational assays, including molecular docking and MD simulations, to understand the binding mechanism. nih.gov The study highlighted the importance of van der Waals forces and hydrogen bonding in the binding process. nih.gov

Following docking, an MD simulation of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic nature of the interactions. The simulation can reveal how the ligand and the protein binding site adapt to each other and can provide a more accurate estimation of the binding free energy. Such studies are crucial for understanding how small aromatic molecules, like this compound, are recognized and bound by macromolecules in a non-covalent manner.

Quantum Chemical Characterization of Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These interactions, though weaker than covalent bonds, are crucial in determining the physical and chemical properties of materials. For this compound, the key intermolecular forces at play are hydrogen bonds and halogen bonds, which can be characterized in detail using quantum chemical methods.

Analysis of Hydrogen Bonding Sites in Furan Derivatives

The furan moiety presents several potential sites for hydrogen bonding. Density functional theory (DFT) calculations on furan and its simpler derivatives have shown that the oxygen atom is a primary hydrogen bond docking site. nih.gov Studies comparing the strengths of OH···O (where the hydrogen bond donor interacts with the furan oxygen) and OH···π (interaction with the ring's π-electron system) suggest that the OH···O bond is typically stronger and more favorable. nih.gov

In this compound, two main types of hydrogen bond acceptors can be identified:

The Furan Oxygen Atom: The lone pairs on the oxygen atom make it a potent hydrogen bond acceptor. Theoretical studies on furan-hydrogen halide complexes show that interactions with the oxygen atom are predominantly electrostatic in nature. researchgate.net

The Aromatic π-Systems: Both the furan and the bromophenyl rings can act as weak hydrogen bond acceptors, interacting with acidic protons from neighboring molecules (e.g., C-H···π interactions).

The substitution pattern influences the strength of these interactions. The electron-withdrawing nature of the bromophenyl group can modulate the electron density on the furan ring, potentially affecting the hydrogen bond acceptor strength of the furan oxygen. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these weak interactions, including C-H···Br and C-H···O contacts, which often play a significant role in stabilizing crystal structures. researchgate.netnih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound
Interaction TypeDonorAcceptorTypical Nature
Conventional Hydrogen BondExternal H-bond donor (e.g., H₂O, alcohol)Furan OxygenPrimarily electrostatic
Weak Hydrogen BondC-H (Furan ring)External H-bond acceptor (e.g., O, N)Weakly electrostatic
Weak Hydrogen BondC-H (Phenyl ring)External H-bond acceptor (e.g., O, N)Weakly electrostatic
π-System InteractionC-HFuran or Phenyl π-cloudDispersion/Electrostatic

Exploration of Halogen Bonding Interactions in Crystal Structures

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has become a powerful tool in crystal engineering. mdpi.com The bromine atom in this compound can act as a halogen bond donor. This occurs because the electron density around the covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-Br bond. researchgate.net

This electropositive σ-hole can interact favorably with nucleophilic regions of adjacent molecules. Theoretical investigations on bromo- and iodo-pentafluorobenzene complexes with furan have identified several types of halogen-bond-driven interactions. researchgate.netrsc.org For this compound, analogous interactions are anticipated:

C-Br···O: Interaction between the bromine's σ-hole and the lone pair of an oxygen atom (from the furan ring or another functional group) on a neighboring molecule.

C-Br···π: Interaction between the bromine atom and the electron-rich π-system of either the furan or phenyl ring.

C-Br···Br: Type II halogen bonding interactions where the positive σ-hole of one bromine atom interacts with the negative equatorial region of another. mdpi.com

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are essential for identifying and characterizing these bonds. researchgate.netresearchgate.netmdpi.com QTAIM analysis can locate bond critical points between the interacting atoms, providing evidence of a stabilizing interaction. mdpi.com Molecular Electrostatic Potential (MEP) surface maps are also used to visualize the σ-hole on the bromine atom and predict the most likely sites for halogen bonding. researchgate.net

Theoretical Prediction of Reactivity Descriptors and Structure-Reactivity Relationships

Computational quantum chemistry is instrumental in predicting the reactivity of molecules by calculating a variety of electronic structure descriptors. These descriptors help to rationalize and predict the outcome of chemical reactions, particularly electrophilic aromatic substitution, which is a key reaction type for aromatic heterocycles like furan. wikipedia.org Furan is known to be significantly more reactive than benzene (B151609) in such reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.org

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net For furan derivatives, the HOMO is often delocalized over the ring, and its energy and distribution indicate the most probable sites for electrophilic attack. umich.eduumich.edu

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.

Fukui Functions: These descriptors are derived from conceptual DFT and are used to identify the most reactive sites within a molecule. The Fukui function for electrophilic attack, f⁻(r), indicates the sites most susceptible to losing an electron, pinpointing the likely location for an electrophile to add. umich.eduumich.edu

Atomic Charges: Various methods for calculating atomic charges (e.g., Hirshfeld, Mulliken) can provide insight into reactivity. Studies have shown good correlations between calculated Hirshfeld charges on ring carbons and the activation barriers for electrophilic aromatic substitution. acs.org

Table 2: Common Reactivity Descriptors and Their Application to this compound
DescriptorInformation ProvidedPredicted Application
HOMO Energy & DistributionNucleophilicity; location of electron density for donation.Identifies the most probable sites for electrophilic attack on the furan ring.
LUMO Energy & DistributionElectrophilicity; location for electron acceptance.Predicts sites for nucleophilic attack (less common for this structure).
HOMO-LUMO GapKinetic stability and chemical reactivity.A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visual map of charge distribution.Highlights electron-rich (nucleophilic) sites on the furan ring.
Fukui Functions (f⁻)Propensity of a site to react with an electrophile.Quantitatively ranks the reactivity of individual atoms in the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation of 3 4 Bromophenyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 3-(4-Bromophenyl)furan, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectral Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) and bromophenyl rings. The furan ring protons, being in a unique electronic environment, will show characteristic chemical shifts and coupling patterns. The protons on the bromophenyl group will appear as a typical AA'BB' system due to the para-substitution.

Based on the analysis of related furan derivatives, the following table summarizes the predicted ¹H NMR spectral data.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (Furan)~7.5Triplet~1.8
H-4 (Furan)~6.5Triplet~1.8
H-5 (Furan)~7.6Triplet~1.8
H-2'/H-6' (Bromophenyl)~7.5Doublet~8.5
H-3'/H-5' (Bromophenyl)~7.4Doublet~8.5

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shifts

The predicted chemical shifts for the carbon atoms of this compound are presented in the table below, inferred from data on similar aromatic and heterocyclic compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Furan)~143
C-3 (Furan)~125
C-4 (Furan)~110
C-5 (Furan)~141
C-1' (Bromophenyl)~131
C-2'/C-6' (Bromophenyl)~128
C-3'/C-5' (Bromophenyl)~132
C-4' (Bromophenyl)~121

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining information about the structural fragments of a compound. For this compound (C₁₀H₇BrO), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The predicted major fragments in the mass spectrum of this compound would likely arise from the cleavage of the furan ring and the loss of the bromine atom.

m/zPredicted Fragment
222/224[M]⁺ (Molecular ion)
143[M - Br]⁺
115[M - Br - CO]⁺
76[C₆H₄]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Key expected vibrational frequencies are outlined in the table below, based on general values for substituted furans and aromatic compounds.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C-H stretching (Aromatic)3100-30003100-3000
C=C stretching (Aromatic/Furan)1600-14501600-1450
C-O-C stretching (Furan)1250-10501250-1050
C-Br stretching700-500700-500
Out-of-plane C-H bending900-675Not typically strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of this compound is expected to absorb in the UV region. The spectrum would likely show π → π* transitions. The presence of the bromophenyl substituent is expected to cause a bathochromic (red) shift compared to unsubstituted furan.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific crystallographic data for this compound has been published, analysis of a closely related derivative, 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, reveals important structural insights that can be cautiously extrapolated. nih.gov

For a crystalline sample of this compound, XRD would determine parameters such as:

Crystal System: The fundamental shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements within the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form.

For the related compound, 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, the crystal system was determined to be monoclinic. nih.gov It is plausible that this compound could also crystallize in a similar system, though this would require experimental verification.

Applications and Advanced Materials Science Utilizing Bromophenyl Furan Systems

Integration into Conjugated Systems for Organic Electronics

The field of organic electronics relies on the development of π-conjugated molecules and polymers that can efficiently transport charge and interact with light. Bromophenyl furan (B31954) systems serve as critical components in these materials, leveraging the distinct electronic characteristics of the furan and phenyl rings.

In the design of high-performance organic semiconductors, a common and effective strategy is the creation of polymers with an alternating sequence of electron-donating (donor) and electron-accepting (acceptor) units. This Donor-Acceptor (D-A) architecture can lower the material's bandgap, enabling broader absorption of light, and allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The furan moiety is an effective electron-donating unit due to the lone pair of electrons on its oxygen atom, which contributes to the aromatic π-system. In the 3-(4-Bromophenyl)furan structure, the furan ring can act as the central donor (D) component. The bromine atom provides a reactive handle for introducing acceptor (A) units through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or direct arylation polymerizations. By coupling a dibrominated acceptor molecule with a furan derivative where the phenyl group is functionalized with a boronic acid or stannane, a D-A-D type building block can be readily synthesized. This modular approach is fundamental to creating a diverse library of conjugated materials for electronic applications.

Table 1: Examples of Donor and Acceptor Units Used with Furan in Conjugated Polymers
Unit TypeChemical ClassExample StructureRole in D-A Architecture
DonorFuranThis compoundProvides electron density to the conjugated backbone.
AcceptorBenzothiadiazole (BT)4,7-dibromo-2,1,3-benzothiadiazoleElectron-deficient unit that lowers the LUMO energy level.
AcceptorDiketopyrrolopyrrole (DPP)3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dioneStrong electron-accepting unit for achieving low band-gap polymers.
AcceptorNaphthalene-bis(dicarboximide) (NDI)N,N′-dialkylated 2,6-dibromonaphthalene-1,4,5,8-bis(dicarboximide)Acceptor unit used in materials for organic field-effect transistors.

The incorporation of bromophenyl furan systems directly influences the optoelectronic properties of the resulting materials, making them suitable for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The substitution of more traditional thiophene (B33073) rings with furan has been shown to be an effective strategy for tuning material properties.

Furan's smaller size and higher electronegativity of its oxygen atom compared to sulfur in thiophene can lead to more planar polymer backbones, which often enhances π-π stacking and improves charge carrier mobility. Furthermore, the use of furan can improve the solubility of conjugated polymers, allowing for the use of smaller alkyl side chains, which can be beneficial for solid-state packing and device performance.

Research on furan-substituted thiophene/phenylene co-oligomers has demonstrated their potential for organic lasing applications. For instance, a specifically designed furan derivative exhibited a high photoluminescence quantum yield (PLQY) of 29% and significant ambipolar field-effect mobilities, with hole and electron mobilities reaching approximately 0.7 cm²/V·s and 0.1 cm²/V·s, respectively. These properties are critical for the development of efficient light-emitting transistors and lasers.

Table 2: Optoelectronic Properties of a Furan-Containing Oligomer for Organic Electronics
PropertyValueSignificance
Photoluminescence Quantum Yield (PLQY)29%Indicates high efficiency in converting absorbed light into emitted light, crucial for OLEDs.
Hole Mobility (µh)~0.7 cm²/V·sRepresents efficient transport of positive charge carriers.
Electron Mobility (µe)~0.1 cm²/V·sRepresents efficient transport of negative charge carriers, enabling ambipolar devices.
HOMO Energy Level-5.5 eVDetermines the energy required to remove an electron; affects charge injection and device stability.
LUMO Energy Level-3.8 eVDetermines the energy gained when an electron is added; affects electron injection and open-circuit voltage in solar cells.

Furan-Containing Polymeric Materials

Beyond conjugated systems, the furan ring's inherent reactivity in cycloaddition reactions makes it a cornerstone for creating dynamic and responsive polymeric materials.

Dynamic covalent chemistry involves the formation of reversible covalent bonds, allowing materials to adapt their structure in response to external stimuli like heat. This concept has been widely exploited to create self-healing polymers that can repair damage and extend their functional lifetime. The most common reversible reaction used for this purpose is the Diels-Alder cycloaddition between a furan group (as the diene) and a maleimide (B117702) group (as the dienophile).

Polymers functionalized with furan moieties, such as those that could be derived from this compound, can be cross-linked using bismaleimide (B1667444) compounds. At moderate temperatures, the furan and maleimide groups react to form a stable, cross-linked network. Upon heating, the reverse reaction, or retro-Diels-Alder, occurs, breaking the cross-links and allowing the material to flow and heal cracks before re-forming the network upon cooling. The healing efficiency of these materials can be very high, with some systems reporting over 80% recovery of mechanical properties. The structure of the maleimide cross-linker plays a significant role; flexible linkers tend to improve healing ability, while rigid aromatic linkers enhance tensile strength.

The Diels-Alder (DA) reaction is a [4+2] cycloaddition that forms a six-membered ring, known as the DA adduct. The reaction between furan and maleimide is thermally reversible, making it an ideal tool for creating adaptable polymer networks.

The forward reaction typically proceeds at temperatures between 40-80 °C, while the retro-Diels-Alder (rDA) reaction occurs at higher temperatures, often above 100-120 °C. This thermal reversibility allows for the design of reprocessable thermosets—materials that combine the chemical and thermal stability of cross-linked polymers with the re-moldability of thermoplastics.

The kinetics of the DA reaction are critical for material processing and performance. Studies on furan-containing polymers have determined the activation energy (Ea) for the forward reaction to be approximately 50 kJ/mol. The reaction is influenced by the electronic nature of the substituents on both the furan and maleimide rings. Electron-donating groups on the furan enhance its reactivity as a diene. This predictable and versatile "click-unclick" chemistry allows for precise control over polymer architecture and dynamic properties.

Table 3: Kinetic Parameters for Furan-Maleimide Diels-Alder Reactions in Polymer Systems
ParameterTypical Value/RangeCondition/Significance
Forward Reaction Temperature40 - 80 °CTemperature range for forming the cross-linked network (adduct formation).
Retro-Diels-Alder Temperature> 100 °CTemperature required to break the cross-links, enabling healing or reprocessing.
Activation Energy (Ea) for DA Reaction~50 kJ/molEnergy barrier for the forward cycloaddition reaction in a polystyrene-furan system.
Adduct StereochemistryForms endo and exo isomersThe kinetically favored endo adduct forms first, while the exo adduct is more thermodynamically stable.

Precursors for Diverse Complex Heterocyclic Architectures

The this compound scaffold is a versatile starting material for the synthesis of more complex molecules. Both the furan ring and the bromophenyl group can be selectively modified to build intricate heterocyclic architectures relevant to medicinal chemistry and materials science.

The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, enabling the attachment of various aryl, alkyl, and vinyl groups. For example, reactions of similar 4-substituted furanones with boronic acids (Suzuki coupling) provide an efficient route to generate a wide range of derivatives.

The furan ring itself can undergo a variety of transformations. It can act as a diene in Diels-Alder reactions to form bicyclic structures, which can be further modified. Additionally, the furan core can be a precursor to other heterocycles. For instance, derivatives like 3-(4-bromophenyl)-4-hydroxyfuran-2(5H)-one can be reacted with amines to produce substituted furan-2(5H)-ones, which are important pharmacophores. Furthermore, related bromophenyl-containing acids have been used as starting materials to construct pyrimidine (B1678525), pyrane, and pyridine (B92270) derivatives. This synthetic versatility makes this compound a valuable building block for creating novel and functionally complex molecules.

Synthesis of Fused Benzofuran (B130515) Systems

The fusion of a benzene (B151609) ring to the furan core of this compound derivatives can lead to the formation of benzofuran systems. While direct intramolecular cyclization of this compound to a fused benzofuran is not a straightforward process, the principles of benzofuran synthesis can be applied to its derivatives. A common strategy involves the palladium-catalyzed intramolecular C-H arylation.

For instance, a derivative such as 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran has been synthesized and its crystal structure reported. In this molecule, the benzofuran ring system is essentially planar, and the 4-bromophenyl ring is inclined at a dihedral angle of 89.29 (6)°. The synthesis of such compounds typically involves the reaction of a substituted phenol (B47542) with a suitable coupling partner, followed by cyclization.

A plausible synthetic approach to a fused benzofuran system starting from a this compound precursor could involve the introduction of a phenol group onto the furan ring or the phenyl ring, followed by an intramolecular cyclization. Palladium-catalyzed reactions are particularly well-suited for this purpose, as they can facilitate the formation of the new C-C bond required for ring fusion.

Table 1: Plausible Reaction for Fused Benzofuran Synthesis

Starting MaterialReagents and ConditionsProductReaction Type
A 2-hydroxyaryl-substituted this compound derivativePd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃), high temperatureFused Benzofuran SystemIntramolecular C-H Arylation

Construction of Pyrimidine, Pyridazinone, and Triazole Frameworks

The furan ring in this compound and its derivatives can serve as a precursor for the construction of various nitrogen-containing heterocycles, including pyrimidines, pyridazinones, and triazoles.

Pyrimidine Synthesis:

Research has demonstrated the synthesis of pyrimidine derivatives from arylmethylidenefuran-2(3H)-ones. In one study, 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-(4-bromophenyl)-furan-2(3H)-one was synthesized with a 75% yield by reacting the corresponding 5-(4-bromophenyl)-3-arylmethylidenefuran-2(3H)-one with guanidine (B92328) carbonate. This reaction showcases the transformation of the furanone ring into a pyrimidine ring system.

Table 2: Synthesis of a Pyrimidine Derivative

Starting MaterialReagents and ConditionsProductYield
5-(4-bromophenyl)-3-((2-hydroxyphenyl)methylene)furan-2(3H)-oneGuanidine carbonate, propanol-2, reflux3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-(4-bromophenyl)-furan-2(3H)-one75%

Pyridazinone Synthesis:

The furanone core can also be a precursor to pyridazinone frameworks. For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones have been reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives. This transformation involves the opening of the furanone ring and subsequent recyclization with hydrazine to form the six-membered pyridazinone ring. A similar strategy could be envisioned for derivatives of this compound.

Triazole Synthesis:

The construction of a triazole framework from a this compound precursor would likely involve a multi-step synthesis. A common method for triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. Therefore, the this compound molecule would need to be functionalized to introduce either an azide or an alkyne group. For instance, if an alkyne-containing side chain were introduced at the 2- or 5-position of the furan ring, it could then react with an azide to form the triazole ring. While no specific examples starting from this compound are documented, the synthesis of novel 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones has been reported, demonstrating the feasibility of incorporating a bromophenyl group into a triazole structure.

Crystal Engineering and Supramolecular Assembly Design

The presence of a bromine atom on the phenyl ring of this compound and its derivatives plays a crucial role in directing the supramolecular assembly in the solid state through halogen bonding and other non-covalent interactions. This allows for the rational design of crystalline materials with specific architectures and properties.

Tailored Materials with Specific Mechanical Properties

The mechanical properties of molecular crystals, such as elasticity and plasticity, are dictated by the underlying crystal packing and intermolecular interactions. While specific mechanical property data for this compound is not available, studies on analogous brominated organic compounds provide insight into how these properties can be tailored.

The bromine atom can participate in C-Br···π and Br···Br interactions, which can create robust and directional linkages within the crystal lattice. The strength and directionality of these interactions, in concert with other forces like hydrogen bonding and π-π stacking, determine the crystal's response to mechanical stress. For example, in some polymorphic systems of brominated aromatic compounds, different packing arrangements lead to vastly different mechanical behaviors, ranging from brittle to elastic and plastic. The interplay of halogen and hydrogen bonds has been shown to be critical in defining these properties. It is plausible that by modifying the substituents on the furan or phenyl rings of this compound, one could control the intermolecular interactions and thus engineer crystals with desired mechanical responses.

Controlled Supramolecular Arrangements in the Solid State

The crystal structures of several derivatives of this compound have been determined, revealing the key intermolecular interactions that govern their solid-state packing.

In the crystal structure of 3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-one, molecules are linked by N-H···O and O-H···O hydrogen bonds, which generate R43(26) ring motifs. These hydrogen-bonded networks are further stabilized by C-H···π contacts, leading to the formation of chains.

Furthermore, a study on a polymorphic form of (Z)-3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate highlights the presence of unique Br···Br and Br···N halogen bonds in different polymorphs, which significantly influence the supramolecular architecture.

Table 3: Crystallographic Data and Key Intermolecular Interactions of this compound Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-(4-Bromophenyl)-4-(4-hydroxyanilino)furan-2(5H)-oneMonoclinicP2₁/cN-H···O, O-H···O hydrogen bonds, C-H···π contacts
3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuranMonoclinicPcC-Br···π interactions, C-H···π hydrogen bonds

Q & A

Q. Table 1: Crystallographic Parameters of Select Derivatives

CompoundSpace Groupaa (Å)bb (Å)cc (Å)RfactorR_{\text{factor}}Reference
3-(4-Bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-oneOrthorhombic14.47256.774431.3100.041
3-(4-Bromophenyl)-4-nitrophenylhydrazinyl derivativeOrthorhombic14.47256.774431.3100.036

Advanced: How can researchers reconcile contradictions between spectroscopic data and computational models for this compound derivatives?

Discrepancies often arise in NMR chemical shifts or IR stretching frequencies due to:

  • Solvent effects : DFT calculations (e.g., B3LYP/6-311+G(d,p)) must account for solvent polarity. For instance, DMSO-induced shifts in 1H NMR^1 \text{H NMR} can deviate by 0.3–0.5 ppm from gas-phase predictions .
  • Conformational dynamics : MD simulations or variable-temperature NMR can identify rotameric states affecting data. Crystallographic bond angles (e.g., C–C–Br ~120°) provide benchmarks for computational validation .

Advanced: What strategies are effective in evaluating the biological activity of this compound derivatives, particularly against enzyme targets?

Key methodologies include:

  • Docking studies : Use AutoDock Vina to predict binding to targets like tyrosyl-tRNA synthetase, leveraging furan’s π-π stacking with aromatic residues .
  • Enzyme assays : Monitor inhibition via fluorescence quenching (e.g., HIV-1 reverse transcriptase assays with IC50_{50} values <10 µM for triazole-furan hybrids) .
  • SAR analysis : Compare analogs (e.g., replacing bromophenyl with chlorophenyl reduces activity by ~30%) to identify critical substituents .

Basic: What safety precautions are essential when handling this compound derivatives in laboratory settings?

  • Toxicity : Brominated furans may exhibit mutagenicity. Use PPE (gloves, goggles) and work in fume hoods.
  • Storage : Store at room temperature in amber vials to prevent photodegradation .
  • Waste disposal : Halogenated waste must be segregated and treated with neutralization agents (e.g., sodium bicarbonate) before disposal .

Advanced: How do π-π interactions and hydrogen bonding influence the supramolecular assembly of this compound derivatives in crystal lattices?

  • π-π stacking : Bromophenyl and furan rings align face-to-face (3.5–4.0 Å spacing) to stabilize layered structures .
  • Hydrogen bonds : N–H···O and O–H···O interactions (2.7–3.0 Å) form 3D networks, as seen in 3-(4-bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one (dO...H=2.89A˚d_{\text{O...H}} = 2.89 \, \text{Å}) .

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